(R)-cyclopropyl(phenyl)methanamine
Overview
Description
®-cyclopropyl(phenyl)methanamine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group
Mechanism of Action
Target of Action
The primary targets of ®-cyclopropyl(phenyl)methanamine It’s known that similar compounds have been used in the treatment of diverse behavioral disorders such as dementia, schizophrenia, and parkinson’s disease .
Mode of Action
The exact mode of action of ®-cyclopropyl(phenyl)methanamine It’s known that similar compounds interact with their targets in the brain to modulate neurotransmitter activity, which can lead to changes in mood, cognition, and behavior .
Biochemical Pathways
The specific biochemical pathways affected by ®-cyclopropyl(phenyl)methanamine Similar compounds are known to influence the dopaminergic and serotonergic systems, which play crucial roles in mood regulation and cognitive function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-cyclopropyl(phenyl)methanamine Similar compounds are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of ®-cyclopropyl(phenyl)methanamine Similar compounds are known to modulate neurotransmitter activity in the brain, leading to changes in mood, cognition, and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(phenyl)methanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Amination: The next step involves the introduction of the amine group. This can be done through reductive amination, where a ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-cyclopropyl(phenyl)methanamine may involve large-scale cyclopropanation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopropyl(phenyl)ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
®-cyclopropyl(phenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the phenyl ring.
Benzylamine: Contains the phenyl ring but lacks the cyclopropyl group.
Uniqueness
®-cyclopropyl(phenyl)methanamine is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
(R)-cyclopropyl(phenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSQPUGEDLYSH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427572 | |
Record name | (R)-cyclopropyl(phenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434307-26-3 | |
Record name | (R)-cyclopropyl(phenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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